molecular formula C6H11NO B14057293 4-(Methylamino)pent-3-en-2-one

4-(Methylamino)pent-3-en-2-one

Cat. No.: B14057293
M. Wt: 113.16 g/mol
InChI Key: FNMKFVXIVPDFBL-UHFFFAOYSA-N
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Description

4-(Methylamino)pent-3-en-2-one is an organic compound with the molecular formula C6H11NO It is a member of the enamino ketones family, characterized by the presence of both an amino group and a ketone group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)pent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-penten-2-one with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methodsThis process allows for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Methylamino)pent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Additionally, the ketone group can undergo electrophilic reactions, making the compound versatile in its reactivity .

Comparison with Similar Compounds

4-(Methylamino)pent-3-en-2-one can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its dual functionality as both an amino and a ketone compound.

Properties

IUPAC Name

4-(methylamino)pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMKFVXIVPDFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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